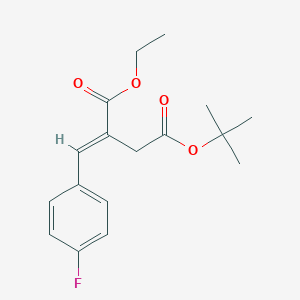

(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with similar structures often have a benzene ring, which is a six-membered ring with alternating double bonds, and various functional groups attached to it . The presence of the fluorine atom and the ethyl group can significantly influence the properties of the compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like nitration, conversion from the nitro group to an amine, and bromination . Another approach could involve the protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the bonds between them. The presence of a fluorine atom can influence the electron distribution and thus the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions of similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, imidazole-containing compounds are known for their broad range of chemical and biological properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluorine atom can influence properties like polarity, boiling point, and reactivity .Scientific Research Applications

Biodegradation and Environmental Fate

Biodegradation and Fate of ETBE in Soil and Groundwater

Research summarizes the knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. Microorganisms capable of degrading ETBE both aerobically and via cometabolism have been identified. The presence of co-contaminants may influence the aerobic biodegradation process of ETBE by either limiting or enhancing it through cometabolism. This highlights the importance of understanding microbial interactions and the environmental fate of such compounds (Thornton et al., 2020).

Thermophysical Property Measurements

Measurements on Mixtures Containing ETBE and Other Ethers

A review focused on the thermophysical properties of mixtures containing ETBE, MTBE, TAME, and other ethers with non-polar solvents. This research is crucial for improving our understanding of the behavior of such mixtures in various industrial applications, including their use as gasoline additives to improve octane rating and reduce exhaust pollution (Marsh et al., 1999).

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens in Aquatic Environments

While not directly related, research on the occurrence, fate, and behavior of parabens in aquatic environments offers insight into how similar compounds, including ETBE and potentially "(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate," might behave in such settings. Parabens, like ETBE, can persist in the environment, suggesting a need for further study on the environmental impact of various chemicals used in consumer products (Haman et al., 2015).

Synthetic Applications and Environmental Concerns

Synthetic Phenolic Antioxidants and Environmental Concerns

Investigation into synthetic phenolic antioxidants (SPAs), which share functional similarities with the compound of interest, reveals their widespread use and subsequent detection in various environmental matrices. The study calls for the development of SPAs with lower toxicity and environmental impact, paralleling the broader concern for the environmental and health impacts of industrial chemicals (Liu & Mabury, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Properties

IUPAC Name |

4-O-tert-butyl 1-O-ethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FO4/c1-5-21-16(20)13(11-15(19)22-17(2,3)4)10-12-6-8-14(18)9-7-12/h6-10H,5,11H2,1-4H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYELPLPLQCGHEV-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)